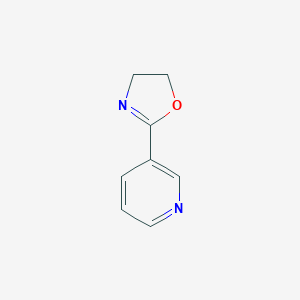
2-(Pyridin-3-yl)-4,5-dihydrooxazole
Übersicht
Beschreibung
The compound “2-(Pyridin-3-yl)ethanamine” is a chemical compound also known as 3-Pyridineethaneamine, 2-(3-Pyridyl)ethylamine, 3-(2-Aminoethyl)pyridine, and 3-Aminoethylpyridine . It’s a type of chemical entity and a subclass of a chemical compound .
Synthesis Analysis
While specific synthesis methods for “2-(Pyridin-3-yl)-4,5-dihydrooxazole” were not found, similar compounds have been synthesized using various methods. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For example, three types of π-interactions between -C(H)=O group and triazole rings were found in the crystal structure of a related compound .Chemical Reactions Analysis
Pyridine-based molecules have been used in a wide range of chemical reactions. For instance, pyrimidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Drug Development
The compound’s borate and sulfonamide groups make it an interesting organic intermediate. It can be synthesized through nucleophilic and amidation reactions. Researchers have characterized its structure using techniques like 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction. Additionally, density functional theory (DFT) calculations provide insights into its molecular electrostatic potential and frontier molecular orbitals .
Anti-Fibrosis Activity
In a screening study, some derivatives containing the pyridin-3-yl moiety displayed better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest potential applications in combating fibrotic conditions .
Fluorescent Probes for Cell Imaging
Certain small organic pH probes, including those with pyridine-based structures, can distinguish between normal and tumor cells based on their fluorescence response. The compound’s properties may contribute to the development of such probes .
Building Block in Synthetic Chemistry
Researchers use this compound as a building block in synthetic chemistry. It allows the introduction of trifluoromethylpyridine (TFMP) groups into other molecules, leading to the development of novel compounds with unique properties.
Drug Carriers and Controlled Release Systems
Boronic ester bonds, similar to those found in this compound, are widely used in constructing stimulus-responsive drug carriers. These carriers can load anticancer drugs, insulin, and genes. The formation and rupture of boronic ester bonds in different environments enable controlled drug release .
Enzyme Inhibition and Ligand Design
Boric acid compounds, including those with pyridine moieties, find applications as enzyme inhibitors or specific ligand drugs. They have potential therapeutic roles beyond treating tumors and microbial infections .
Safety and Hazards
While specific safety and hazard information for “2-(Pyridin-3-yl)-4,5-dihydrooxazole” is not available, similar compounds have safety data available. For example, for “2-PYRIDIN-3-YL MORPHOLINE OXALATE”, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Eigenschaften
IUPAC Name |
2-pyridin-3-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVASBRDDSBRETH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355224 | |
| Record name | Pyridine, 3-(4,5-dihydro-2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)-4,5-dihydrooxazole | |
CAS RN |
40055-37-6 | |
| Record name | Pyridine, 3-(4,5-dihydro-2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







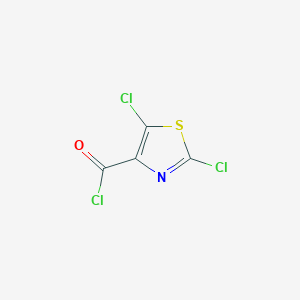

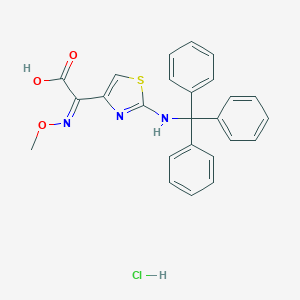

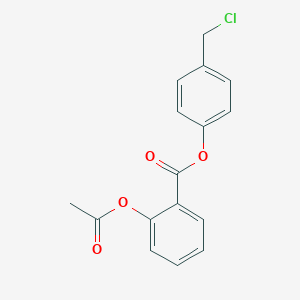
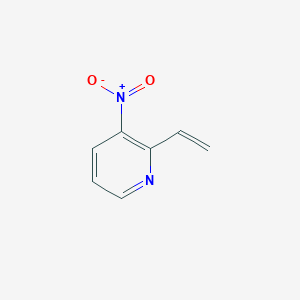
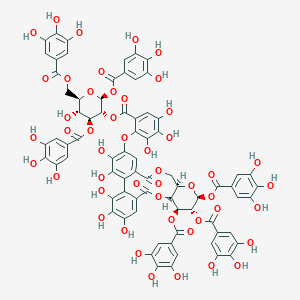


![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)